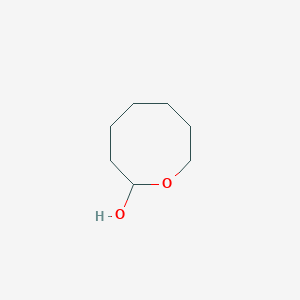

Oxocan-2-ol

Description

Contextualization within Cyclic Ether Chemistry

Cyclic ethers are organic compounds featuring an oxygen atom incorporated into a carbon ring. nih.gov While small-ring ethers like epoxides (three-membered) and furans (five-membered) are common, the synthesis of medium-sized rings, such as the eight-membered oxocane (B8688111), is often complicated. nih.gov Factors including entropy, transannular strain, and torsional strain make their formation from acyclic precursors challenging. nih.gov Despite these difficulties, various synthetic methods have been developed, including ring-closing metathesis (RCM), iodoetherification, and Lewis acid-promoted cyclizations. nih.govacs.orgvulcanchem.com The oxocane ring itself is conformationally flexible, with studies on the parent compound, oxocane, indicating a preference for a boat-chair conformation. lookchem.com Oxocan-2-ol, as a cyclic hemiacetal (or lactol), is structurally defined by a hydroxyl group attached to a carbon atom that is also bonded to the ring's ether oxygen.

Overview of Research Significance

The significance of research into oxocane derivatives is largely driven by their presence as core structural motifs in a variety of biologically active natural products. nih.gov Many of these compounds are isolated from marine organisms, particularly red algae of the Laurencia genus, and exhibit unique and complex architectures. acs.org Natural products containing the oxocane skeleton include lauthisan (B1257421), laurencin, and intricenyne. nih.govnih.govrsc.org The pursuit of the total synthesis of these complex molecules has spurred the development of novel and stereoselective methods for constructing the eight-membered ether ring. nih.govorganic-chemistry.org Therefore, understanding the chemistry of simpler, substituted oxocanes like this compound provides a fundamental basis for tackling these more elaborate synthetic targets.

Chemical Properties and Synthesis

This compound, with the chemical formula C₇H₁₄O₂, is the cyclic hemiacetal corresponding to the open-chain compound 7-hydroxyheptanal (B3188561). nih.gov This structural feature dictates its chemical properties and reactivity.

Synthesis and Characterization

While specific, detailed preparations of this compound are not extensively documented in readily available literature, a plausible and chemically standard synthetic route can be proposed based on the chemistry of its related ketone, oxocan-2-one (B1295207) (also known as heptanolactone). lookchem.comnih.gov

A common method for synthesizing lactones like oxocan-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. In this case, cycloheptanone (B156872) would be the starting material. The subsequent reduction of the lactone (an internal ester) yields the target hemiacetal, this compound.

Proposed Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cycloheptanone | Peroxy acid (e.g., m-CPBA) | Oxocan-2-one | Baeyer-Villiger Oxidation |

More advanced strategies for constructing the fundamental oxocane ring include:

Characterization of this compound would be expected to show the key feature of a hemiacetal: its existence in equilibrium with its tautomeric open-chain form, 7-hydroxyheptanal. This equilibrium would be observable in spectroscopic analyses, such as NMR, where signals for both the cyclic and acyclic forms might be present depending on the solvent and temperature.

Chemical Reactivity and Derivatives

The reactivity of this compound is governed by the hemiacetal functional group.

Oxidation: Mild oxidation would convert this compound back to the lactone, oxocan-2-one.

Reduction: Further reduction would open the ring to form 1,7-heptanediol.

Ether and Acetal Formation: The hydroxyl group can react with alcohols under acidic conditions to form the corresponding acetals. This is a common reaction for protecting or modifying hemiacetals.

Esterification: The hydroxyl group can be esterified by reacting with acyl chlorides or carboxylic anhydrides.

The synthesis of more complex derivatives often focuses on creating substituted oxocane rings as part of a larger molecular framework. For example, methods have been developed for the stereoselective synthesis of cis- and trans-2,8-disubstituted oxocanes, which were used to investigate the structure of the natural product gloeosporone. rsc.org

Natural Occurrence and Biological Relevance

While the oxocane ring system is found in nature, the simple unsubstituted this compound has not been identified as a natural product in the reviewed scientific literature.

Biosynthesis

There is no specific information available regarding the biosynthesis of this compound. The biosynthesis of naturally occurring oxocane-containing compounds, such as those from the Laurencia species, is complex and believed to proceed through pathways involving the cyclization of polyunsaturated fatty acid precursors.

Role as a Pheromone Component

There is no evidence in the available literature to suggest that this compound functions as a pheromone component.

Applications in Synthesis

The primary relevance of oxocane chemistry in synthesis is related to the construction of complex natural products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72488-05-2 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

oxocan-2-ol |

InChI |

InChI=1S/C7H14O2/c8-7-5-3-1-2-4-6-9-7/h7-8H,1-6H2 |

InChI Key |

SMYREFDDLSTNKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCOC(CC1)O |

Origin of Product |

United States |

Synthetic Methodologies for Oxocan 2 Ol and Its Derivatives

Retrosynthetic Analysis for Oxocan-2-ol Target Structures

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netdeanfrancispress.com This process involves the deconstruction of the target molecule by breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. slideshare.netbluffton.edu

The structure of this compound, a cyclic hemiacetal, offers several logical points for disconnection. The primary strategies involve cleaving the bonds adjacent to the heteroatom (oxygen), a common and effective approach in the retrosynthesis of ethers and related compounds. youtube.com

C-O Disconnection (Ether Bond): The most intuitive disconnection is breaking the C-O-C ether linkage. This transforms the cyclic ether into a linear hydroxy-aldehyde or a related precursor. Specifically, disconnecting the C8-O1 bond reveals 7-hydroxyheptanal (B3188561) as a key precursor. This linear molecule could, in principle, undergo an intramolecular cyclization to form the target hemiacetal.

C-O Disconnection (Hemiacetal): Disconnecting the hemiacetal C2-O1 bond leads to the same 7-hydroxyheptanal synthon. This highlights the central role of this bifunctional linear precursor in the synthesis.

C-C Bond Disconnections: For more complex derivatives, disconnections of the carbon backbone can be considered. For instance, a 1,5-dioxygenated relationship (considering the hemiacetal as a masked carbonyl) suggests a conjugate addition (Michael addition) as a potential synthetic step. kccollege.ac.intgc.ac.in This could involve disconnecting the C4-C5 or C5-C6 bond, leading to simpler fragments that can be joined using established C-C bond-forming reactions.

In a multi-step synthesis, protecting groups are often essential to mask reactive functional groups and ensure chemoselectivity. pressbooks.pubddugu.ac.in The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. willingdoncollege.ac.in

For the synthesis of this compound from a precursor like 7-hydroxyheptanal, one functional group must be masked while the other is manipulated.

Protecting the Hydroxyl Group: If the synthesis involves transformations of the aldehyde moiety, the distal hydroxyl group must be protected. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers. ddugu.ac.inwillingdoncollege.ac.in

Protecting the Carbonyl Group: Conversely, if the hydroxyl group is to be modified, the aldehyde must be protected. Cyclic acetals are frequently used for this purpose due to their stability in basic and nucleophilic conditions and their straightforward removal via acid hydrolysis. pressbooks.pubwillingdoncollege.ac.in

The following table summarizes potential protecting groups for the key functional groups involved in this compound synthesis.

| Functional Group to Protect | Protecting Group Class | Example | Formation Reagents | Cleavage Conditions | Stability |

| Alcohol (-OH) | Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole (B134444) | TBAF, HF, Acetic Acid | Stable to base, mild acid, oxidation, reduction |

| Alcohol (-OH) | Benzyl Ether | Benzyl (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction |

| Aldehyde (-CHO) | Cyclic Acetal | 1,3-Dioxolane | Ethylene (B1197577) glycol, acid catalyst | Aqueous Acid (e.g., HCl, p-TsOH) | Stable to base, nucleophiles, organometallics, hydrides |

Advanced Synthetic Strategies for this compound Scaffold Construction

The construction of the eight-membered oxocane (B8688111) ring can be achieved through various advanced synthetic methods, with transition metal-catalyzed reactions offering high efficiency and selectivity. mdpi.com

Catalysis by transition metals such as ruthenium and palladium provides powerful avenues for forming C-C and C-O bonds, enabling the construction of complex cyclic architectures under mild conditions. nobelprize.orgsioc-journal.cn

Ruthenium catalysts are particularly effective in promoting various types of cyclization reactions to form heterocyclic systems. rsc.org While direct synthesis of this compound using these methods is not extensively documented, related transformations demonstrate the potential of this approach for building the oxocane core.

One relevant strategy is the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols, which has been used to synthesize seven- and eight-membered lactones. dntb.gov.ua Lactones like oxocan-2-one (B1295207) are direct precursors to this compound via reduction. Another powerful method is the hydrative cyclization of enynes, where a ruthenium catalyst facilitates the tandem formation of C-O and C-C bonds to create cyclic ketones. organic-chemistry.org

The table below outlines representative ruthenium-catalyzed reactions applicable to the synthesis of oxocane precursors.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

| Hydrative Cyclization | [(p-cymene)RuCl₂]₂ / dppm | 1,5-Enynes | Cyclopentanones | organic-chemistry.org |

| Cyclocarbonylation | Ru₃(CO)₁₂ / P(p-CF₃C₆H₄)₃ | Allenyl Alcohols | Lactones (7- & 8-membered) | dntb.gov.ua |

| Ring-Closing Metathesis | Grubbs' Catalysts (Ru-based) | Dienes | Cyclic Alkenes | N/A |

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to assemble the linear carbon chain required for a subsequent cyclization to form the oxocane ring. nobelprize.orgmdpi.com

For example, a Suzuki coupling could be used to connect two smaller fragments to build the seven-carbon chain of a precursor. nobelprize.org Alternatively, an intramolecular palladium-catalyzed reaction, such as an intramolecular Heck reaction, could be envisioned to directly form the eight-membered ring from a suitably functionalized linear substrate. These methods are valued for their high functional group tolerance and generally mild reaction conditions. nobelprize.org

The following table summarizes key palladium-catalyzed reactions that could be integrated into a synthesis of this compound precursors.

| Reaction Name | Catalyst/Reagents | Coupling Partners | Bond Formed | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Organoboron Compound + Organohalide | C(sp²)-C(sp²) | nobelprize.orgmdpi.com |

| Heck Reaction | Pd(OAc)₂, Ligand, Base | Alkene + Organohalide | C(sp²)-C(sp²) | scielo.br |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Terminal Alkyne + Organohalide | C(sp)-C(sp²) | mdpi.com |

| Negishi Coupling | Pd(0) complex | Organozinc Compound + Organohalide | C-C | nobelprize.org |

Iron-Catalyzed Prins-Peterson Reactions of Related Oxacycles

A significant advancement in the synthesis of seven-membered oxygen-containing rings, which are structurally related to oxocanes, involves an iron(III)-catalyzed Prins-Peterson reaction. acs.orgresearchgate.netnih.gov This method provides a direct route to cis-Δ⁴-2,7-disubstituted oxepenes from α-substituted γ-triphenylsilyl bis-homoallylic alcohols and various aldehydes. acs.orgnih.gov The reaction proceeds as a highly productive cascade of three chemical events, beginning with a Prins cyclization, which is then followed by a Peterson-type elimination. acs.orgresearchgate.net This tandem process results in the concurrent formation of a C–O bond, a C–C bond, and a Δ⁴ endocyclic double bond. acs.orgnih.gov

The use of a sustainable iron(III) catalyst, typically at a loading of 3-5 mol%, makes this a diastereoselective and efficient process. acs.orgnih.gov Notably, this tandem reaction demonstrates chemoselectivity for the Prins-Peterson pathway over the classical Prins cyclization. acs.orgresearchgate.net The mechanism is believed to proceed through an oxocarbenium ion intermediate. researchgate.net This strategy represents a straightforward method for building complex cyclic ether skeletons using an environmentally benign catalyst. researchgate.net

| Reaction | Catalyst | Key Features | Products |

| Prins-Peterson Reaction | Iron(III) salts (e.g., FeBr3) researchgate.net | Sustainable catalyst (3-5 mol%), Diastereoselective, Cascade reaction acs.orgnih.gov | cis-Δ⁴-2,7-disubstituted oxepenes acs.orgresearchgate.net |

Olefin Metathesis Applications in Oxocan Ring Formation

Ring-closing metathesis (RCM) is a powerful and versatile strategy for the formation of various ring sizes, including the eight-membered oxocane system. masterorganicchemistry.comlibretexts.org This reaction involves the intramolecular "swapping" of substituents between two terminal alkene groups within a single molecule, catalyzed by metal-carbene complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock catalysts). masterorganicchemistry.comorganic-chemistry.orglibretexts.org The formation of the cyclic alkene is driven by the release of a small, volatile byproduct, typically ethylene gas, which shifts the equilibrium toward the desired product. organic-chemistry.org

RCM is particularly valuable for synthesizing large rings, which can be challenging to form using other cyclization methods. libretexts.org The synthesis of heterocyclic rings, such as oxocanes, is readily achieved using this methodology. libretexts.org The general mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition between the metal alkylidene and an alkene in the substrate to form a metallacyclobutane intermediate. libretexts.org A subsequent retro-[2+2] cycloaddition releases the new cyclic alkene and regenerates a metal carbene to continue the catalytic cycle. masterorganicchemistry.comlibretexts.org The stability and high functional group tolerance of modern Grubbs catalysts make RCM a widely applicable tool in complex molecule synthesis. organic-chemistry.orglibretexts.org

| Catalyst Type | Common Metals | Key Application | Driving Force |

| Grubbs Catalysts | Ruthenium (Ru) masterorganicchemistry.com | High functional group tolerance organic-chemistry.orglibretexts.org | Release of ethylene gas organic-chemistry.org |

| Schrock Catalysts | Molybdenum (Mo) libretexts.org | High activity, useful for sterically demanding substrates organic-chemistry.org | Loss of ring strain in ring-opening metathesis organic-chemistry.org |

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, reducing waste and improving economic benefits. rsc.org These processes involve the sequential formation of multiple chemical bonds without isolating intermediates. univ-rennes.fr The iron-catalyzed synthesis of oxepenes, as described previously, is a prime example of a cascade reaction, where a Prins cyclization is followed by a Peterson elimination to build the cyclic framework and install key functional groups in one step. researchgate.net

The design of such sequential reactions is a growing field in organic chemistry. rsc.org For instance, a three-component radical cascade reaction has been developed for the synthesis of α-sulfonyl-β-heteroaryl scaffolds. mdpi.com Similarly, other multi-component cascade reactions have been designed to produce highly functionalized bipyrimidine derivatives through the formation of five bonds and the cleavage of one bond in a single pot. rsc.org These examples highlight the power of cascade logic in rapidly assembling complex molecular architectures, a strategy that is conceptually applicable to the synthesis of the this compound core.

Oxidative and Reductive Approaches in this compound Synthesis

The synthesis of this compound often involves the strategic manipulation of oxidation states at the C2 position. This typically includes the oxidation of a precursor alcohol to an intermediate carbonyl compound (an oxocanone), followed by its reduction to the target secondary alcohol.

Oxidation of Precursor Alcohols to Carbonyls

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. beilstein-journals.orgepa.gov To synthesize an intermediate such as oxocan-2-one, a precursor diol or alcohol would need to be selectively oxidized. Numerous methods are available for this transformation, ranging from classic stoichiometric reagents to modern catalytic systems. epa.gov

Common reagents for oxidizing secondary alcohols to ketones include those based on chromium (e.g., pyridinium (B92312) dichromate, PDC), hypervalent iodine (e.g., Dess-Martin periodinane, DMP; 2-iodoxybenzoic acid, IBX), and activated dimethyl sulfoxide (B87167) (Swern and related oxidations). beilstein-journals.orgorganic-chemistry.org Catalytic methods are often preferred for their efficiency and milder conditions. organic-chemistry.org For example, systems using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant can selectively oxidize alcohols. organic-chemistry.orgorganic-chemistry.org Metal-catalyzed aerobic oxidations, employing catalysts based on copper, palladium, or iron in the presence of molecular oxygen, represent a greener approach. epa.govorganic-chemistry.orgnih.gov

| Reagent/Catalyst System | Type | Notes |

| Dess-Martin Periodinane (DMP) | Stoichiometric (Hypervalent Iodine) | Mild and selective, but has drawbacks like moisture sensitivity. beilstein-journals.org |

| IBX / Oxone | Catalytic (Hypervalent Iodine) | 2-Iodoxybenzenesulfonic acid is a highly active catalyst for alcohol oxidation with Oxone. organic-chemistry.orgorganic-chemistry.org |

| TEMPO / Co-oxidant | Catalytic (Nitroxyl Radical) | Highly chemoselective for primary vs. secondary alcohols depending on conditions. organic-chemistry.orgorganic-chemistry.org |

| CuBr / Diaziridinone | Catalytic (Copper) | Efficiently oxidizes a wide variety of primary and secondary alcohols under mild, neutral conditions. nih.gov |

| CeBr₃ / H₂O₂ | Catalytic (Cerium) | A green system with high selectivity for secondary over primary alcohols. organic-chemistry.orgorganic-chemistry.org |

Reduction of Carbonyl Precursors to Alcohols

The final step to generate the hydroxyl group in this compound is the reduction of the corresponding ketone, oxocan-2-one. This conversion of a carbonyl compound to an alcohol is a two-electron reduction. libretexts.org The most common and reliable reagents for this transformation are metal hydrides, principally sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpearson.com

Both reagents act as a source of a hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgpressbooks.pub This addition results in an intermediate alkoxide, which is subsequently protonated (often during workup) to yield the final alcohol. libretexts.orgpressbooks.pub LiAlH₄ is a very powerful reducing agent capable of reducing ketones, aldehydes, esters, and carboxylic acids. youtube.comfiveable.me NaBH₄ is a milder and more selective reagent, typically used for reducing aldehydes and ketones, and can be used in protic solvents like methanol (B129727) or ethanol. pearson.comyoutube.com The reduction of a ketone precursor will yield a secondary alcohol, such as this compound. youtube.comfiveable.me

| Reducing Agent | Strength | Typical Substrates | Solvent/Workup |

| Sodium Borohydride (NaBH₄) | Mild / Selective pearson.com | Aldehydes, Ketones youtube.comfiveable.me | Can be used in protic solvents (e.g., ethanol). pearson.com |

| Lithium Aluminum Hydride (LiAlH₄) | Strong / Unselective youtube.com | Aldehydes, Ketones, Esters, Carboxylic Acids libretexts.orgfiveable.me | Requires a separate aqueous workup step. pearson.com |

Enzymatic and Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, leveraging the high efficiency and selectivity of enzymes. nih.gov In the context of this compound synthesis, enzymes can be applied to both the formation of the key oxocan-2-one intermediate and its subsequent stereoselective reduction.

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones into lactones. mdpi.com While this is a different transformation, the enzymatic families used in conjunction with BVMOs are highly relevant. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of oxidoreductases that catalyze the reversible reduction of carbonyls to alcohols. mdpi.commdpi.com These enzymes are dependent on nicotinamide (B372718) cofactors (NADH or NADPH). mdpi.comnih.gov

The use of ADHs/KREDs allows for the highly enantioselective reduction of a ketone precursor like oxocan-2-one to produce a specific stereoisomer of this compound. mdpi.com To overcome the high cost of the required cofactors, efficient cofactor recycling systems are often employed, for instance, by using a secondary enzyme or a sacrificial co-substrate like isopropanol. nih.gov The mild reaction conditions (neutral pH and ambient temperature) and exceptional selectivity make biocatalysis an attractive strategy for producing chiral alcohols. mdpi.com

Baeyer–Villiger Monooxygenases (BVMOs) in Lactone Formation from Oxocan-2-one Precursors

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. rsc.orgpreprints.org This reaction converts cyclic ketones into the corresponding lactones (esters), a key transformation for producing precursors to this compound. rsc.orgpreprints.org BVMOs are highly valued in organic synthesis for their exceptional chemo-, regio-, and enantioselectivity. google.comnih.gov The most studied BVMO is cyclohexanone (B45756) monooxygenase (CHMO), originally from Acinetobacter sp., which serves as a prototype for this enzyme class. nih.govucl.ac.uk

The enzymatic process begins with the reduction of the flavin cofactor (FAD) by a hydride donor, typically NADPH. nih.gov The reduced flavin reacts with molecular oxygen to form a stable flavin-peroxide intermediate, which then acts as the oxidizing agent in the Baeyer-Villiger oxidation of the ketone substrate. nih.gov This mechanism allows for the synthesis of lactones under environmentally benign conditions, avoiding the use of harsh chemical oxidants. nih.gov

In the context of oxocan derivatives, BVMOs are instrumental in oxidizing seven-membered cyclic ketones, such as cycloheptanone (B156872), to yield the corresponding eight-membered lactone, oxocan-2-one (also known as ε-caprolactone). google.com This lactone is a direct precursor to this compound via reduction. The enzymatic synthesis of aroma lactones, including ε-caprolactone homologs, has been demonstrated using whole-cell biotransformations with BVMOs, achieving high yields and excellent optical purities. nih.gov For instance, enzymes like cyclohexanone monooxygenase from Arthrobacter BP2 and cyclododecanone (B146445) monooxygenase from Rhodococcus SC1 have been successfully used to resolve racemic cyclic ketones, producing enantiopure ketones and lactones. nih.gov

Table 1: Examples of BVMOs in Lactone Synthesis This table is generated based on data from the text and is for illustrative purposes.

| Enzyme | Source Organism | Substrate Example | Product Example | Optical Purity (ee) |

|---|---|---|---|---|

| Cyclohexanone Monooxygenase (CHMO) | Acinetobacter sp. NCIMB 9871 | Cyclohexanone | ε-Caprolactone | High |

| CHMO | Arthrobacter BP2 | 2-substituted cycloketones | Enantiopure lactones | >99% |

| Cyclododecanone Monooxygenase | Rhodococcus SC1 | 2-substituted cycloketones | Enantiopure lactones | 93% to >99% |

| OTEMO | Pseudomonas putida ATCC 17453 | Bicyclo[3.2.0]hept-2-en-6-one | "Normal" and "abnormal" lactones | N/A |

Alcohol Dehydrogenases (ADHs) in Oxidation/Reduction Cascades

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide cofactors like NAD⁺/NADH or NADP⁺/NADPH. frontiersin.orgresearchgate.netmdpi.com Their high chemo-, regio-, and stereoselectivity make them valuable biocatalysts for producing enantiopure alcohols from prochiral ketones or through the deracemization of racemic alcohols. researchgate.netmdpi.com

The core function of ADH in the synthesis of this compound is the stereoselective reduction of its corresponding ketone, oxocan-2-one. This reaction is reversible, meaning the ADH can also catalyze the oxidation of the alcohol back to the ketone. frontiersin.orgnih.gov This reversibility is a critical factor in designing reaction cascades. For the reduction to proceed efficiently, the expensive NAD(P)H cofactor must be continuously regenerated. organic-chemistry.org This is often achieved by using a second enzyme system, such as formate (B1220265) dehydrogenase (FDH) which oxidizes formate to CO₂, or glucose dehydrogenase (GDH). organic-chemistry.org

Table 2: ADH-Catalyzed Asymmetric Reductions This table is generated based on data from the text and is for illustrative purposes.

| ADH Source | Substrate Type | Key Feature | Application |

|---|---|---|---|

| Lactobacillus brevis (LbADH) | α,β-Unsaturated ketones | Enantiocomplementary to TADH | Production of specific enantiomers of allylic alcohols. mdpi.com |

| Thermoanaerobacter sp. (TADH) | α,β-Unsaturated ketones | Enantiocomplementary to LbADH | Production of specific enantiomers of allylic alcohols. mdpi.com |

| Lactobacillus kefir (LkADH) | Aryl ketones | Used in sequential reactions | Paired with Wacker-Tsuji oxidation or gold-catalyzed hydration. researchgate.netmdpi.com |

| Sphingomonas paucimobilis | Secondary alcohols | Deracemization via stereoinversion | Yields (R)-alcohols with up to 90% yield. organic-chemistry.org |

Chemo-Enzymatic Cascade Approaches for Organic Synthesis

Chemo-enzymatic cascades merge the versatility of chemical catalysts with the high selectivity of biocatalysts in a single pot, enhancing synthetic efficiency by minimizing intermediate purification steps, reducing waste, and maximizing yields. csic.esnih.gov These multi-step reactions have become a powerful strategy in modern organic synthesis. mdpi.comrsc.org

These cascades can be designed to run sequentially or concurrently, although significant challenges exist in ensuring the compatibility of different catalysts, which may have conflicting optimal reaction conditions. rsc.org Strategies to overcome these incompatibilities include the use of non-conventional solvents, spatial compartmentalization, or the development of robust hybrid catalysts. rsc.org

In the context of oxocan derivatives, a chemo-enzymatic cascade could involve a metal-catalyzed reaction followed by an enzymatic transformation. For instance, a palladium-catalyzed reaction like the Heck reaction or Wacker-Tsuji oxidation can be used to synthesize a ketone intermediate. researchgate.netmdpi.com This ketone, without being isolated, is then asymmetrically reduced by an alcohol dehydrogenase (ADH) to yield an enantiomerically enriched alcohol. researchgate.netmdpi.com For example, optically active 1-phenylethanol (B42297) analogs have been synthesized from terminal aryl alkynes by combining a gold-catalyzed hydration with an ADH-catalyzed reduction in one pot. researchgate.net This approach avoids the need to isolate potentially unstable intermediates and leverages the strengths of both catalytic worlds. csic.es The development of such a process for this compound would involve the chemical synthesis of oxocan-2-one or a suitable precursor, followed by an in-situ ADH-catalyzed reduction.

Specific Synthetic Routes to Oxocan Derivatives

Beyond enzymatic methods, specific chemical strategies have been developed for the synthesis of the oxocane ring system. One reported method involves the synthesis of oxocan derivatives starting from either imidazole or 2-methylimidazole, which produced moderate yields. researchgate.net Another established chemical route is the cyclodehydration of 1,n-diols. researchgate.net For instance, the cyclodehydration of hexane-1,6-diol using heteropoly acids like H₃PW₁₂O₄₀ as a catalyst can produce oxepane (B1206615), a seven-membered ring, in excellent yields, suggesting that similar strategies could be adapted for the eight-membered oxocane ring from the corresponding diol. researchgate.net

The synthesis of oxocan-5-one, an isomer of oxocan-2-one, has been achieved through the chemical oxidation of cycloheptanone. vulcanchem.com While this produces a different regioisomer, the underlying principle of ring expansion or functionalization of a seven-membered carbocycle is a recurring theme in the synthesis of oxocane derivatives.

Mechanistic Investigations of Reactions Involving Oxocan 2 Ol

Use in the Synthesis of Natural Products

The oxocane (B8688111) skeleton is a key structural feature of numerous marine natural products, making its synthesis a significant goal for organic chemists. organic-chemistry.org The total synthesis of molecules like (+)-intricenyne, lauthisan (B1257421), and laurenan has required the development of clever strategies to form the eight-membered ring with precise stereochemical control. nih.govrsc.org These strategies often involve key steps such as selective endo-cyclization, stereoselective hydroboration of enol ethers derived from lactones, or Lewis acid-promoted cyclizations. nih.govnih.govrsc.org The study of the synthesis and reactivity of simpler oxocanes provides foundational knowledge for these more ambitious synthetic endeavors.

Polymer Chemistry and Material Science

Based on the available scientific literature, there are no established applications of Oxocan-2-ol in polymer chemistry or material science. The ring-opening polymerization (ROP) of cyclic monomers is a major route to biodegradable polymers; however, this chemistry typically involves lactones (cyclic esters), lactides, or other strained ring systems. frontiersin.orgchemrxiv.org Hemiacetals like this compound are not typical monomers for these polymerization processes. While the related lactone, oxocan-2-one (B1295207), could theoretically be a monomer for ROP, research in this area focuses more on other lactones like ε-caprolactone.

Stereochemical Aspects and Conformational Analysis of Oxocan 2 Ol

Chiral Synthesis of Oxocan-2-ol Enantiomers

The creation of specific enantiomers of oxocane (B8688111) derivatives is a formidable challenge in organic synthesis. acs.org Methodologies to achieve this include enantioselective catalysis, dynamic kinetic resolution, and the use of chiral auxiliaries.

Enantioselective catalysis utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. A notable strategy for constructing chiral eight-membered cyclic ethers involves a highly enantioselective tandem cyclization reaction. In one such approach, a reaction between alkyne ketones and dioxypyridines, mediated by chiral bifunctional catalysts, generates two adjacent stereocenters in a single, atom-economical step. acs.org Another method employs a combination of bifunctional squaramide and DBU catalysis for a sequential enantioselective conjugate addition and hydroalkoxylation, which yields a variety of eight-membered cyclic ethers with two contiguous tertiary stereocenters in high yields and excellent stereoselectivities. researchgate.net Metallo-radical catalysis, for example using cobalt(II) porphyrin complexes, also provides an effective pathway for synthesizing 8-membered heterocyclic enol ethers with high chemoselectivity and functional group tolerance. acs.org

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single enantiomer. This process combines the selective reaction of one enantiomer (kinetic resolution) with the simultaneous in-situ racemization of the unreactive enantiomer. mun.ca This strategy overcomes the 50% theoretical yield limit of standard kinetic resolution. mun.ca Catalysts for DKR often involve a combination of enzymes for the resolution step and transition metals to facilitate racemization. mun.ca While DKR is a potent and applicable strategy for producing chiral alcohols such as this compound, specific documented examples for the oxocane ring system are not widely prevalent in current literature.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.net An enantioselective route to functionalized eight-membered oxacycles has been developed using an ephedrine-based morpholine-dione as a chiral controller. mun.ca This scaffold exerts remote stereocontrol during key reaction steps like hemiacetal allylation and ring-closing metathesis to create the functionalized medium-ring ether. mun.ca

Another approach involves a double diastereoselective hetero-Diels-Alder reaction between a chiral aldehyde and a diene that also contains a chiral center. This methodology has been successfully extended to the enantioselective preparation of tetrasubstituted oxocanes. thieme-connect.com The resulting cycloadduct is then converted into a linear ether and subsequently cyclized via a highly regioselective intramolecular alkylation to form the final oxocane structure. thieme-connect.com

Diastereoselective Transformations in this compound Systems

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within the oxocane ring. A common strategy involves the Lewis acid-promoted cyclization of acyclic precursors. For instance, the reaction of an ε-hydroxy-alkene with an aldehyde, catalyzed by TMSOTf or BF₃·OEt₂, can selectively produce eight-membered cyclic ethers. nih.govnih.gov These reactions proceed through an oxocarbenium ion intermediate, and the transition state geometry favors the formation of specific diastereomers. nih.gov Research has shown this method provides excellent diastereoselectivity, leading selectively to 2,8-cis-oxocene derivatives. nih.gov

Another key diastereoselective transformation is the hydroboration of enol ethers derived from oxocane precursors. The methylenation of lactone precursors yields enol ethers, which upon stereoselective hydroboration, produce cis-disubstituted oxocanes, a core structure found in natural products like lauthisan (B1257421) and laurenan. rsc.org

| Lewis Acid Catalyst | Substrates | Solvent | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| TMSOTf | 6-methylhept-6-en-2-ol + p-nitrobenzaldehyde | CH2Cl2 | 73% | >98:2 |

| BF3·OEt2 | 6-methylhept-6-en-2-ol + p-nitrobenzaldehyde | CH2Cl2 | 65% | >98:2 |

| TMSOTf | 6-methylhept-6-en-2-ol + Benzaldehyde | CH2Cl2 | 68% | >98:2 |

Conformational Dynamics of the Oxocane Ring System

The eight-membered oxocane ring is conformationally complex due to the existence of many conformers with comparable energy levels. wikipedia.org Understanding its conformational preferences is essential for predicting its reactivity and properties.

The conformational landscape of oxocane has been investigated using molecular mechanics calculations (MM2) and variable-temperature NMR spectroscopy. researchgate.netuark.edu Unlike the simple chair conformation of cyclohexane, the oxocane ring exists in several low-energy conformations. libretexts.org The conformations are generally grouped into families, with the boat-chair (BC) family being the most stable. researchgate.net

Computational studies have identified the BC-3 conformer and its enantiomer, BC-7, as the most favored or lowest energy conformations for the oxocane ring. researchgate.net Other conformations, such as different boat-chair forms and twist-chair-chair (TCC) forms, are slightly higher in energy. researchgate.net The energy barriers for the interconversion between the most stable conformers are relatively low, indicating that the ring is flexible at room temperature. researchgate.net For the parent hydrocarbon, cyclooctane (B165968), the boat-chair is also the most stable form, with the crown conformation being slightly less stable. wikipedia.org

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| BC-3 | 0.0 |

| BC-1 | 1.1 |

| TBC-1 | 1.1 |

| BC-4 | 1.5 |

| TCC-1 | 1.6 |

Intramolecular Interactions and Strain Analysis

The conformational landscape of this compound, a substituted eight-membered oxygen-containing heterocycle, is governed by a delicate interplay of various intramolecular interactions and inherent ring strain. The large, flexible nature of the eight-membered ring allows for a multitude of possible conformations, with their relative stabilities being dictated by torsional strain, transannular interactions, and the potential for stabilizing hydrogen bonds.

Computational studies on the parent ring system, oxocane, have suggested that boat-chair (BC) and crown (C) families of conformations are the most energetically favorable. The introduction of a hydroxyl group at the 2-position significantly complicates this conformational picture by introducing a stereocenter and the potential for intramolecular hydrogen bonding with the ring ether oxygen. This hydrogen bond can act as a powerful conformational locking element, stabilizing specific arrangements of the ring.

The relative orientation of the hydroxyl group (axial vs. equatorial) in different ring conformations leads to a complex potential energy surface. For instance, an axial orientation of the hydroxyl group might facilitate a strong intramolecular hydrogen bond, but it could also introduce unfavorable 1,3-diaxial interactions. Conversely, an equatorial orientation might minimize steric clashes but result in a weaker or non-existent hydrogen bond.

Detailed Research Findings

While specific experimental or high-level computational studies on the intramolecular interactions and strain of this compound are not extensively documented in publicly available literature, we can infer the key contributing factors based on the well-established principles of conformational analysis of medium-sized rings and substituted tetrahydropyrans. The analysis can be broken down into the following key areas:

Transannular Strain: A hallmark of medium-sized rings (8-11 members) is the presence of transannular strain, which arises from steric repulsion between non-bonded atoms across the ring. In the case of this compound, hydrogen atoms on C3 and C7, or C4 and C8, for example, can be forced into close proximity in certain conformations, leading to a significant increase in strain energy. The molecule will tend to adopt conformations that maximize the distance between these transannular atoms. The boat-chair and crown conformations of the oxocane ring are themselves attempts to alleviate these unfavorable interactions.

The following hypothetical data tables illustrate the kind of information that would be derived from a detailed computational analysis of this compound's conformers.

Interactive Data Table: Hypothetical Conformational Energies of this compound

This table presents a hypothetical energy landscape for various conformers of this compound, illustrating the potential impact of intramolecular hydrogen bonding.

| Conformer | Ring Conformation | OH Orientation | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A | Boat-Chair | Axial-like | Yes | 0.00 |

| B | Boat-Chair | Equatorial-like | No | +1.5 |

| C | Crown | Axial-like | Yes (strained) | +2.8 |

| D | Crown | Equatorial-like | No | +3.5 |

| E | Boat-Boat | - | No | +5.0 |

Note: These values are illustrative and intended to show the expected trend where hydrogen-bonded conformers are more stable.

Interactive Data Table: Key Intramolecular Distances and Angles in Hypothetical Low-Energy Conformers

This table provides hypothetical geometric parameters for the most stable conformer (Conformer A) to illustrate the nature of the intramolecular interactions.

| Parameter | Atoms Involved | Value | Interaction Type |

| Distance | O(hydroxyl)-H···O(ring) | 1.95 Å | Hydrogen Bond |

| Angle | O-H···O | 165° | Hydrogen Bond |

| Dihedral Angle | H-C2-C3-H | 65° | Torsional (Gauche) |

| Distance | H(C4)···H(C8) | 2.4 Å | Transannular |

Note: These geometric parameters are hypothetical and represent idealized values for a stable, hydrogen-bonded conformation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. wikipedia.orgnorthwestern.edu For oxocan-2-ol, these methods can elucidate electron distribution, orbital energies, and molecular properties, which in turn dictate its stability and chemical reactivity.

Hartree-Fock (HF) and Density Functional Theory (DFT): HF and DFT are two of the most common ab initio and first-principles methods used for electronic structure calculations. q-chem.comquora.comntnu.no The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate picture that doesn't fully account for electron correlation. q-chem.comquora.com DFT, on the other hand, calculates the total energy of the system based on its electron density and has become a versatile tool in modern chemistry for its balance of accuracy and computational cost. wikipedia.orgrsdjournal.org Hybrid functionals, such as B3LYP, which combine aspects of both HF and DFT, are often used to achieve high accuracy in predicting molecular geometries and energies. buffalo.edu

Applications to this compound: By applying these methods, researchers can determine key electronic properties of this compound:

Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. rsdjournal.org

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. For this compound, this would show electron-rich regions (negative potential) around the oxygen atoms and electron-poor regions (positive potential) near the hydroxyl proton, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. chemrxiv.org

Reactivity Descriptors: Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, can quantify and compare the reactivity of this compound with other related compounds. rsdjournal.org For instance, a study on metal complexes of sulfaclozine (B1681779) used the energy gap and hardness to predict the bio-reactivity of the molecules. rsdjournal.org

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses an eight-membered ring, which is known to be highly flexible and can adopt multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of such flexible molecules over time. princeton.edu

Principles of MD Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve. nih.gov This requires a force field, which is a set of parameters and potential energy functions that describe the interactions between atoms (bonds, angles, dihedrals, and non-bonded interactions). d-nb.info

Conformational Space of Eight-Membered Rings: Eight-membered rings like cyclooctane (B165968) (a structural parent of oxocan) are known to have several key conformations, such as the boat-chair (BC), chair-chair (CC), and boat-boat (BB). princeton.edu The boat-chair is generally the most stable. princeton.edu For this compound, the introduction of two oxygen atoms and a hydroxyl group will influence the relative energies of these conformations due to factors like dipole-dipole interactions and the potential for intramolecular hydrogen bonding.

MD Studies of this compound: An MD simulation of this compound, typically in a solvent like water, would provide insights into:

Stable Conformations: Identifying the most populated conformational states and the energetic barriers between them. d-nb.info

Hydrogen Bonding: Analyzing the dynamics of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the ring ether oxygen) and intermolecular hydrogen bonds with solvent molecules. Studies on similar compounds have shown that intramolecular hydrogen bonds can stabilize specific conformations, such as the eight-membered rings found in peptides of α-aminoxy acids. d-nb.infoacs.org

Solvent Effects: Understanding how the solvent influences the conformational equilibrium. d-nb.infoacs.org

Structural Fluctuations: Quantifying the flexibility of the ring through metrics like root-mean-square fluctuation (RMSF) for each atom. rsc.org

Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions and determining their energetic feasibility. For this compound, this includes modeling its formation, ring-opening, and oxidation to the corresponding lactone.

Reaction Pathways: this compound is the hemiacetal (or lactol) form in equilibrium with its corresponding hydroxy aldehyde. It can also be oxidized to form oxocan-2-one (B1295207) (a lactone). Key reactions for which mechanisms can be modeled include:

Hemiacetal Formation/Ring-Opening: The reversible formation of this compound from 7-hydroxyoctanal. Computational studies on similar hemiacetal formation reactions have shown that the process can be catalyzed by additional solvent molecules (like water or alcohol) that facilitate proton transfer through pseudo-cyclic transition states. researchgate.netresearchgate.net DFT calculations can map the potential energy surface for this ring-chain tautomerism.

Oxidation to Lactone: The oxidation of the lactol to the corresponding lactone, oxocan-2-one. While this can occur via the open-chain aldehyde form, direct oxidation of the cyclic hemiacetal is also possible. stackexchange.com Theoretical modeling can compare the activation barriers for different proposed mechanisms and oxidants. rsc.org

Ring-Opening Polymerization: The related lactone, ε-caprolactone, undergoes ring-opening polymerization. DFT calculations have been used to study the mechanism of this polymerization, identifying the rate-determining steps and the influence of catalysts. mdpi.comnih.gov Similar approaches could model the reactivity of this compound or its corresponding lactone in polymerization processes.

Thermodynamic Property Prediction for Oxocan-2-one and Related Lactones

The prediction of thermodynamic properties is crucial for chemical process design and for understanding phase behavior. nih.gov While experimental data for this compound may be scarce, computational methods can provide reliable estimates, often by studying related, well-characterized compounds like other large-ring lactones.

Methods for Thermodynamic Prediction:

SAFT-γ Mie Approach: The Statistical Associating Fluid Theory (SAFT) is a sophisticated equation of state used to model the thermodynamic properties of complex fluids and mixtures. nih.govcore.ac.ukacs.org The SAFT-γ Mie group-contribution method is particularly powerful because it models molecules based on their constituent functional groups. nih.govresearchgate.netnih.gov By defining parameters for a cyclic ester group (cCOO), this method has been successfully used to predict properties like vapor pressure, density, enthalpy of vaporization, and phase equilibria for various lactones (e.g., γ-butyrolactone, ε-caprolactone) in mixtures. nih.govnih.gov This predictive capability allows for the design of processes without extensive experimental data. nih.gov

Quantum Chemistry and Statistical Thermodynamics: Standard molar enthalpies of formation can be calculated using high-accuracy composite quantum chemical methods like G3MP2 or G4. researchgate.netmdpi.com These calculated gas-phase enthalpies show excellent agreement with experimental values derived from techniques like combustion calorimetry. mdpi.com Furthermore, vibrational frequencies obtained from DFT calculations can be used within a statistical thermodynamics framework to compute other properties like heat capacity and entropy over a range of temperatures. researchgate.netmdpi.com

Thermodynamic Data for Related Lactones: Studies on the thermodynamics of lactone polymerization have shown that for rings larger than six members, both enthalpy (ΔH) and entropy (ΔS) contribute significantly to the Gibbs free energy of polymerization (ΔG). plos.org The table below presents experimental thermodynamic data for ε-caprolactone (oxepan-2-one), a seven-membered ring lactone structurally similar to oxocan-2-one. Such data are benchmarks for validating and developing computational models.

| Compound | Property | Value | Method | Reference |

|---|---|---|---|---|

| ε-Caprolactone | Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -466.8 ± 1.5 kJ/mol | Combustion Calorimetry | researchgate.net |

| ε-Caprolactone | Standard Molar Enthalpy of Vaporization (298.15 K) | 60.5 ± 0.8 kJ/mol | Transpiration Method | researchgate.net |

| ε-Caprolactone | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -406.3 ± 1.7 kJ/mol | Derived from experiment | researchgate.net |

| ε-Caprolactone | Standard Molar Enthalpy of Formation (gas, 298.15 K) | -404.9 kJ/mol | G3MP2 Calculation | researchgate.net |

Chemical Transformations and Derivatization of Oxocan 2 Ol

Reactions of the Hydroxyl Functional Group

The hydroxyl group (-OH) is the primary site for many chemical reactions of Oxocan-2-ol. msu.edu This functional group is polarized, with the oxygen being electron-rich, making the hydrogen atom acidic and the carbon atom electrophilic. msu.edu As a secondary alcohol, its hydroxyl group can undergo typical reactions such as esterification, etherification, and oxidation. pressbooks.pub

Esterification: The conversion of alcohols to esters is a fundamental transformation in organic synthesis. msu.edu For this compound, this can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.orgolabs.edu.in This is a reversible reaction where water is eliminated, and the equilibrium can be driven towards the product by removing the water as it forms. libretexts.org

Alternatively, esters can be formed under milder, non-acidic conditions by reacting this compound with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides, often in the presence of a base. libretexts.org Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP), which facilitate ester formation at room temperature. orgsyn.org

Etherification: The hydroxyl group of this compound can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. msu.edu Etherification can also be accomplished through acid-catalyzed reactions. rsc.org For instance, reactions with alkylene oxides, such as ethylene (B1197577) oxide, in the presence of a catalyst can lead to alkoxylation, forming polyether chains attached to the oxocane (B8688111) ring. google.com

| Transformation | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Oxocan-2-yl ester |

| Acid Anhydride/Acid Chloride, Base | Oxocan-2-yl ester | |

| Carboxylic Acid, DCC, DMAP | Oxocan-2-yl ester | |

| Etherification | Alkyl Halide, Strong Base | Oxocan-2-yl ether |

| Ethylene/Propylene Oxide, Catalyst | Alkoxylated this compound |

Table 1: Summary of Esterification and Etherification Reagents for this compound.

The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, which in this case is the cyclic ester known as a lactone. The product of this oxidation is Oxocan-2-one (B1295207) (also known as heptanolactone or ζ-caprolactone). ajol.infonih.gov

This transformation can be achieved using a variety of oxidizing agents common for the oxidation of secondary alcohols. Biocatalytic methods have also been developed for this type of transformation. Multienzymatic cascade reactions, for example, can convert a cyclic alcohol into the corresponding lactone by employing an alcohol dehydrogenase (ADH) in conjunction with a Baeyer-Villiger monooxygenase (BVMO). preprints.org Such systems often use a cofactor regeneration step to be efficient. preprints.org

| Reagent/System | Reaction Type | Product |

| Standard Oxidizing Agents (e.g., CrO₃, PCC) | Chemical Oxidation | Oxocan-2-one |

| Alcohol Dehydrogenase (ADH) / BVMO | Biocatalytic Oxidation | Oxocan-2-one |

Table 2: Oxidizing Systems for the Conversion of this compound to Oxocan-2-one.

Ring-Opening Reactions of the Oxocane Core

A characteristic feature of lactols like this compound is their existence in equilibrium with their open-chain tautomers. In this case, this compound is in equilibrium with 8-hydroxyoctanal. This ring-chain tautomerism means that while the compound predominantly exists in the cyclic form, it can undergo reactions characteristic of the open-chain aldehyde.

The presence of both a terminal hydroxyl group and an aldehyde group in the open-chain form allows for a range of subsequent reactions. For example, the aldehyde can undergo reduction, oxidation to a carboxylic acid, or participate in condensation reactions, while the hydroxyl group can be derivatized as previously described. This dual reactivity is a key aspect of the chemistry of this compound and its derivatives.

Synthesis and Reactivity of Specific this compound Derivatives

Synthesis: While Oxocan-2-one is the direct oxidation product of this compound, a more common laboratory synthesis involves the Baeyer-Villiger oxidation of its corresponding cyclic ketone, cyclooctanone. ajol.inforesearchgate.net This reaction typically uses peroxy acids (like peroxyacetic acid or trifluoroperacetic acid) or other oxidizing systems to insert an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone. ajol.info Efficient electro-oxidation methods using molecular oxygen in ionic liquids have also been reported for this transformation. ajol.inforesearchgate.net

Reactivity: Oxocan-2-one is a stable and versatile intermediate used in the synthesis of pharmaceuticals and fragrance compounds. lookchem.com As a lactone, its primary reactivity involves nucleophilic acyl substitution, which proceeds via ring-opening. It can undergo hydrolysis to form 8-hydroxyoctanoic acid, aminolysis to form 8-hydroxyoctanamides, or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,8-octanediol. libretexts.org

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov |

| IUPAC Name | oxocan-2-one nih.gov |

| Synonyms | Heptanolactone, ζ-Caprolactone nih.gov |

| Boiling Point | 235–237 °C at 760 mmHg ajol.info |

Table 3: Selected Properties of Oxocan-2-one.

Carbamates are derivatives of carbamic acid and are structurally related to esters and amides. The hydroxyl group of this compound can be converted to a carbamate (B1207046) functional group. The synthesis of carbamates from alcohols is a well-established reaction. A common method involves the reaction of the alcohol with an isocyanate (R-N=C=O). In this reaction, the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage without the loss of any atoms. This provides a straightforward pathway to synthesize a variety of Oxocan-2-ylcarbamate derivatives by selecting the appropriate isocyanate starting material.

Other Functionalized Oxocan Systems

The oxocane (eight-membered cyclic ether) framework is a core structural feature in a variety of bioactive natural products, including lauthisan (B1257421), helianane, and laurencin. nih.gov The stereoselective synthesis of these medium-sized rings is a significant challenge in organic chemistry due to unfavorable entropic factors and the emergence of transannular and torsional strain during formation from acyclic precursors. nih.gov Consequently, numerous synthetic methodologies have been developed to access these complex architectures.

One prominent strategy involves the Lewis acid-catalyzed intermolecular Prins-type cyclization. The reaction of an ε-hydroxy-alkene, such as 6-methylhept-6-en-2-ol, with various aromatic aldehydes in the presence of catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) selectively yields 2,4,8-trisubstituted oxocenes. nih.gov This method is notable for its high diastereoselectivity, affording 2,8-cis-oxocene derivatives in good yields. nih.gov

Another effective approach begins with lactone precursors, which can be derived from the oxidation of cyclic hemiacetals like this compound. These lactones are converted into 2,8-disubstituted oxocanes through a two-step sequence involving methylenation to form an enol ether, followed by a stereoselective hydroboration. rsc.org This sequence has been successfully applied to the synthesis of the natural products lauthisan and laurenan. rsc.org

Furthermore, functionalized oxocane derivatives can be constructed through ring expansion strategies or tandem reactions. For instance, iron(III) salts can catalyze a tandem Prins reaction/1,5-hydride shift/oxidation sequence to convert acyclic precursors into 1,7-hydroxy ketones, which are known intermediates for the synthesis of eight-membered oxacycles. csic.es Cobalt-complex chemistry has also been employed, where a tetrahydrofuran (B95107) derivative containing a hydroxy-alkynyl side chain is treated with dicobalt octacarbonyl (Co₂(CO)₈) and subsequently with methanesulfonyl chloride and triethylamine (B128534) to induce ring expansion, forming an oxocane derivative in good yield. researchgate.net

Table 1: Synthesis of Functionalized Oxocane and Oxocene Systems

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| 6-Methylhept-6-en-2-ol and p-nitrobenzaldehyde | TMSOTf or BF₃·OEt₂ | 2,4,8-Trisubstituted oxocene | up to 87% | nih.gov |

Reactions of Other Functional Groups within this compound Derivatives

The chemical utility of this compound extends to the reactivity of its derivatives, where functional groups appended to or derived from the oxocane ring can undergo a variety of transformations. A primary and highly useful transformation of this compound is its oxidation to the corresponding lactone, oxocan-2-one (also known as ζ-heptanolactone). nih.gov This lactone serves as a versatile intermediate for further functionalization.

A key reaction of oxocan-2-one is its ring-opening under acidic conditions in the presence of an alcohol. For example, reaction with methanol (B129727) (MeOH) and sulfuric acid leads to the formation of methyl 7-hydroxyheptanoate. tandfonline.com This acyclic derivative possesses two distinct functional groups—a terminal hydroxyl group and a methyl ester—both of which are amenable to further chemical manipulation.

The hydroxyl group of methyl 7-hydroxyheptanoate can be selectively oxidized. Using pyridinium (B92312) chlorochromate (PCC), the primary alcohol is converted to an aldehyde, yielding methyl 7-oxoheptanoate. tandfonline.comtandfonline.com This aldehydo-ester is a valuable precursor in the synthesis of various natural products, including insect pheromones and prostanoid intermediates. tandfonline.com

The functional groups on these acyclic derivatives can be further elaborated. For instance, the aldehyde group of methyl 7-oxoheptanoate can be selectively protected as a dioxolane. The ester group of the resulting compound can then be converted into an acetate. Subsequent deprotection of the aldehyde provides 7-acetoxyheptanal, another bifunctional molecule with applications in natural product synthesis. tandfonline.com The hydroxyl group of methyl 7-hydroxyheptanoate can also serve as a handle for introducing more complex functionalities, as seen in the multi-step synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate, a fragment of the cytotoxic cyclodepsipeptide onchidin. scientific.net

In cases where the oxocane ring itself is substituted, these substituents can undergo reaction. For example, derivatives of the natural product zoapatle, which contain a substituted oxepane (B1206615) (a seven-membered ring, though the principle applies) ring with an exocyclic double bond, can be treated with a peracid like m-chloroperoxybenzoic acid to epoxidize the double bond, introducing a reactive epoxide ring onto the side chain. google.com

Table 2: Reactions of Functional Groups in this compound Derivatives

| Derivative | Reagent(s)/Conditions | Functional Group Transformation | Product | Reference(s) |

|---|---|---|---|---|

| Oxocan-2-one | H₂SO₄, MeOH | Lactone Ring-Opening | Methyl 7-hydroxyheptanoate | tandfonline.com |

| Methyl 7-hydroxyheptanoate | Pyridinium chlorochromate (PCC) | Primary Alcohol Oxidation | Methyl 7-oxoheptanoate | tandfonline.comtandfonline.com |

Synthetic Utility and Applications in Organic Synthesis

Oxocan-2-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its hydroxyl group and the conformational flexibility of the eight-membered ring. The alcohol moiety can be readily transformed into a variety of other functional groups, allowing for further elaboration and diversification of the molecular scaffold. For instance, oxidation of the secondary alcohol to a ketone yields oxocan-2-one (B1295207), a lactone that can undergo ring-opening reactions with various nucleophiles to afford functionalized linear chains.

Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the C-2 position. Furthermore, the ether oxygen within the oxocane (B8688111) ring can influence the reactivity of adjacent bonds and can act as a coordinating site for Lewis acids, thereby modulating the stereochemical outcome of reactions at neighboring centers. The inherent chirality of this compound, when prepared in an enantiomerically pure form, makes it a valuable chiral building block for asymmetric synthesis.

Table 1: Representative Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| This compound | PCC, CH₂Cl₂ | Oxocan-2-one | Oxidation |

| This compound | 1. TsCl, Pyridine; 2. NaN₃, DMF | 2-Azidooxocane | Nucleophilic Substitution |

| This compound | NaH, CH₃I, THF | 2-Methoxyoxocane | Williamson Ether Synthesis |

| This compound | Ac₂O, Pyridine | Oxocan-2-yl acetate | Acylation |

Incorporation into Complex Molecule Synthesis (e.g., Natural Products)

The structural motif of the oxocane ring is present in a number of biologically active natural products. Consequently, synthetic strategies that can efficiently construct this eight-membered ring system are of significant interest. While direct incorporation of the pre-formed this compound ring into a complex target is one possible approach, it is more common to see the oxocane ring being formed at a later stage of the synthesis through ring-closing reactions.

However, linear precursors derived from the ring-opening of this compound derivatives can serve as valuable intermediates in the synthesis of natural products. For example, the carbon backbone of a seco-acid, obtained from the hydrolysis of oxocan-2-one (which is readily prepared from this compound), can be further elaborated and subsequently cyclized to form macrocyclic lactones, a class of compounds with diverse biological activities. The stereochemistry inherent in a chiral this compound precursor can be strategically transferred to the final natural product, controlling the spatial arrangement of substituents along the carbon chain.

Development of New Methodologies Utilizing this compound Substrates

The unique reactivity of the oxocane ring system has prompted the development of new synthetic methodologies. Ring-opening metathesis of unsaturated derivatives of this compound, for instance, can provide access to highly functionalized acyclic compounds with defined stereochemistry. Similarly, ring-rearrangement reactions, promoted by acid or metal catalysts, can lead to the formation of other heterocyclic systems, such as substituted furans or pyrans.

Research has also focused on stereoselective reactions where the existing stereocenter of a chiral this compound derivative directs the formation of new stereocenters. For example, diastereoselective additions to the carbonyl group of oxocan-2-one can be influenced by the conformation of the eight-membered ring, leading to a high degree of stereocontrol in the formation of the corresponding tertiary alcohol. These methodologies expand the synthetic chemist's toolbox for the construction of complex, three-dimensional molecules.

Table 2: Methodologies Developed Using Oxocane Scaffolds

| Substrate Type | Reaction Type | Catalyst/Reagents | Product Type | Significance |

| Unsaturated Oxocane | Ring-Opening Metathesis | Grubbs Catalyst | Functionalized Acyclic Alkene | Access to complex linear structures |

| Oxocan-2-one | Diastereoselective Reduction | Chiral Reducing Agent | Diastereomerically Enriched this compound | Stereocontrolled synthesis of alcohols |

| This compound Derivative | Acid-Catalyzed Rearrangement | Lewis or Brønsted Acid | Substituted Tetrahydrofuran (B95107) | Synthesis of smaller, common heterocycles |

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes to Oxocan-2-ol

The synthesis of medium-sized rings, such as the eight-membered oxocane (B8688111) core of this compound, is a recognized challenge in organic chemistry due to unfavorable enthalpic and entropic factors. psu.edu While classical methods exist, future research will undoubtedly focus on developing more efficient, stereocontrolled, and versatile synthetic pathways.

Key areas for exploration include:

Ring-Expansion Strategies: Innovative ring-expansion reactions, which transform more readily available five-, six-, or seven-membered rings into the oxocane system, represent a promising frontier. psu.edu For instance, a migratory ether formation strategy, which utilizes a relay ring-opening process to expand a smaller cyclic ether by four atoms, could be adapted for oxocane synthesis. pkusz.edu.cn

Ring-Closing Metathesis (RCM): Sequential RCM followed by further functionalization is a powerful tool for constructing medium-sized cyclic ethers. acs.org Future work could explore new diene precursors and catalyst systems to improve the efficiency and stereoselectivity of RCM in forming the oxocane ring, which can then be converted to this compound.

Oxidative Rearrangements: Novel oxidative rearrangement reactions, potentially mediated by hypervalent iodine reagents, offer an innovative approach to access challenging cyclic ether scaffolds from cyclic alcohols. temple.edu Applying this umpolung reactivity could provide a direct and unconventional route to the this compound core.

Ynol Ether Chemistry: The use of O-silylated ynol ethers has shown promise in the synthesis of 8-membered cyclic lactams through catalytic ring expansion. ucl.ac.uk Adapting this methodology to target the oxocane skeleton could open new avenues for the synthesis of this compound precursors.

Advanced Mechanistic Studies of this compound Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications. The lactol (cyclic hemiacetal) functionality is a key reactive site, existing in equilibrium with its open-chain hydroxy-aldehyde form. The dynamics of this equilibrium and the kinetics of subsequent reactions within the flexible eight-membered ring are areas ripe for investigation.

Future mechanistic studies should focus on:

Oxidation to Lactones: The oxidation of this compound to its corresponding lactone, oxocan-2-one (B1295207), is a fundamental transformation. Advanced studies using techniques like paramagnetic relaxation enhancement (PRE) NMR could provide real-time quantification of open-shell catalytic intermediates in oxoammonium-catalyzed oxidations, offering deep mechanistic insights. acs.org

Ring-Opening and Functionalization: Investigating the factors that control the ring-opening of the hemiacetal and subsequent reactions is critical. Combined computational and experimental methods can be used to probe the oxidative ring-opening of cyclic ethers, providing a deeper understanding of reactivity trends. nih.gov

Advanced Spectroscopic and Analytical Techniques: The application of advanced multiplexed detection techniques, such as combining mass spectrometry with photoelectron detection (PEPICO), could help unravel complex reaction networks and identify transient intermediates in the gas-phase chemistry of cyclic ethers, which could be analogous to transformations of this compound. unizar.es

Development of Sustainable Synthesis Strategies for this compound

In line with the principles of green chemistry, developing sustainable methods for the synthesis of this compound is a significant future challenge. This involves minimizing waste, using renewable resources, and employing environmentally benign reaction conditions.

Key directions for sustainable synthesis include:

Renewable Feedstocks: Exploring routes that begin from abundant, bio-based starting materials is a primary goal. For example, levoglucosenone, a molecule derived from cellulose, has been used to synthesize other renewable lactols and polyesters. mdpi.comresearchgate.netnih.gov Similar strategies could be envisioned for producing this compound precursors from biomass.

Biocatalysis and Enzymatic Reactions: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), for the synthesis of lactones from cyclic ketones is a well-established green method. mdpi.com Future research could focus on developing multienzymatic cascade reactions starting from simple precursors to generate this compound or its parent lactone under mild, aqueous conditions. mdpi.com

Green Oxidizing Agents: Replacing hazardous oxidizing agents with more sustainable alternatives is crucial. The use of Oxone in water for the Baeyer-Villiger oxidation of cyclic ketones to lactones is a prime example of a simple and green protocol that could be applied. organic-chemistry.org

Electrochemical Methods: Electrochemical synthesis offers a powerful, reagent-free method for promoting reactions. The development of electrochemical C(sp³)–H/O–H cross-coupling could provide a direct and sustainable route to ether linkages, a strategy potentially adaptable to the cyclization steps in this compound synthesis. nih.gov

Design of Highly Selective Catalytic Systems for this compound Derivatization

The selective functionalization of the this compound scaffold is essential for creating a diverse range of derivatives with potentially valuable properties. The development of novel catalytic systems that can control regio- and stereoselectivity is a major research challenge.

Future research should target the design of catalysts for:

Stereoselective Allylation: The Tsuji-Trost allylation, using chiral palladium complexes, has been successfully applied to the stereoselective synthesis of highly functionalized eight-membered cyclic ethers. acs.org Designing catalysts that can selectively functionalize the C2 position of this compound or its derivatives with high diastereocontrol is a key objective.

C-H Functionalization: Direct C-H activation and functionalization represent the most atom-economical approach to derivatization. Future work will likely involve developing catalytic systems (e.g., based on iron or using photoredox catalysis) for the α-C(sp³)-H activation of the ether oxygen in this compound, allowing for the introduction of new substituents. researchgate.netorganic-chemistry.org

Enantioselective Selenoetherification: Catalytic, enantioselective selenofunctionalization of unsaturated alcohols is a powerful method for producing chiral cyclic ethers. acs.org This strategy could be adapted to precursors of this compound to install specific stereocenters during the ring-forming step.

Multicomponent Reactions: Designing catalytic systems that can orchestrate multicomponent reactions involving this compound or its precursors would enable the rapid assembly of molecular complexity from simple starting materials.

Synergy between Computational and Experimental Approaches in this compound Research

The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating reaction development and deepening mechanistic understanding. researchgate.net For a flexible and complex molecule like this compound, this synergy is not just beneficial but essential.

Future research will greatly benefit from:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and calculate activation energies. uci.edu This can help rationalize observed reactivities and stereochemical outcomes, and more importantly, predict the feasibility of novel synthetic routes before attempting them in the lab.

Conformational Analysis: The eight-membered ring of this compound is highly flexible. Computational studies can map the conformational landscape, identify low-energy conformers, and determine how conformation influences reactivity and selectivity. nih.gov

Catalyst Design: Computational modeling can aid in the rational design of new ligands and catalysts for the selective derivatization of this compound. By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, more effective catalytic systems can be developed. researchgate.net

Mechanistic Elucidation: Combining experimental data (e.g., from kinetics, isotope labeling, or spectroscopy) with computational analysis allows for the robust elucidation of complex reaction mechanisms, such as those involved in catalytic cycles or rearrangement reactions. nih.govroyalsocietypublishing.org

Interactive Data Table: Future Research in this compound

| Research Area | Key Challenge | Proposed Future Direction | Relevant Concepts |

| Novel Synthetic Routes | Difficulties in forming medium-sized (8-membered) rings with stereocontrol. | Exploration of ring-expansion strategies, advanced ring-closing metathesis (RCM), and novel oxidative rearrangements. | Pitzer Strain, Transannular Interactions, Macrocyclization psu.edupkusz.edu.cnacs.orgtemple.edu |